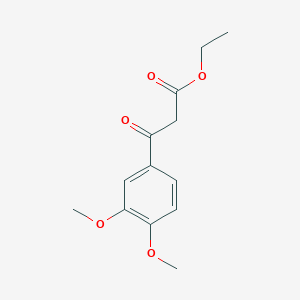

Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate

Descripción

Propiedades

IUPAC Name |

ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-4-18-13(15)8-10(14)9-5-6-11(16-2)12(7-9)17-3/h5-7H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSYONGONOKNAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374336 | |

| Record name | ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4687-37-0 | |

| Record name | ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,4-dimethoxybenzoylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Esterification of 3-(3,4-dimethoxyphenyl)-3-oxopropanoic Acid

The most straightforward and commonly reported preparation method involves the esterification of the corresponding keto acid, 3-(3,4-dimethoxyphenyl)-3-oxopropanoic acid, with ethanol. This reaction typically proceeds as follows:

-

- Starting material: 3-(3,4-dimethoxyphenyl)-3-oxopropanoic acid

- Alcohol: Ethanol

- Catalyst: Strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid

- Temperature: Reflux conditions to drive esterification to completion

- Purification: Recrystallization or distillation to isolate the pure ester

Process Description:

The acid and ethanol are combined in the presence of a catalytic amount of acid. The mixture is heated under reflux, typically for several hours, to promote the formation of the ethyl ester. After completion, the reaction mixture is cooled, and the product is purified by recrystallization or vacuum distillation.Industrial Adaptations:

In industrial settings, continuous flow reactors may be employed to enhance reaction efficiency and yield. Elevated temperatures and optimized catalyst loadings are used to accelerate the process. The product is subsequently purified by distillation and crystallization steps to meet purity specifications.

This method is well-established and provides a reliable route to Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate with good yields and purity.

Synthesis via Claisen Condensation Using Substituted Acetophenones

A more detailed synthetic route involves the preparation of β-ketoesters through Claisen condensation of substituted acetophenones with diethyl carbonate, mediated by a strong base such as sodium hydride. This method is particularly useful for synthesizing various substituted benzoylacetates, including this compound.

-

- Starting materials: Substituted acetophenone (e.g., 3,4-dimethoxyacetophenone)

- Reagents: Diethyl carbonate, sodium hydride (60% dispersion in mineral oil)

- Solvent: Toluene

- Conditions:

- The substituted acetophenone is dissolved in toluene and added dropwise to a stirred mixture of diethyl carbonate and sodium hydride at room temperature.

- The reaction mixture is then refluxed for approximately 30 minutes.

- Work-up:

- The reaction mixture is poured into ice water and acidified with glacial acetic acid.

- The product is extracted with ethyl acetate (EtOAc), dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

- Purification:

- The crude product is purified by silica gel column chromatography using dichloromethane as the eluent.

-

- This compound is obtained as a yellow liquid with a typical yield of about 76%.

- Characterization data include IR peaks at 1735.93 and 1674.21 cm⁻¹ (carbonyl groups), ¹H NMR and ¹³C NMR spectra consistent with the expected structure, and mass spectrometry confirming molecular weight (m/z 252.2 for M⁺).

| Parameter | Details |

|---|---|

| Starting material | 3,4-Dimethoxyacetophenone |

| Base | Sodium hydride (60% dispersion) |

| Carbonate source | Diethyl carbonate |

| Solvent | Toluene |

| Reaction temperature | Room temperature then reflux (30 min) |

| Work-up | Acidification with glacial acetic acid, extraction with EtOAc |

| Purification | Silica gel chromatography (dichloromethane) |

| Yield | Approximately 76% |

| Physical state | Yellow liquid |

| Key IR peaks (cm⁻¹) | 1735.93, 1674.21 (C=O) |

| Molecular weight (MS) | 252.2 (M⁺) |

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acid-catalyzed esterification | 3-(3,4-dimethoxyphenyl)-3-oxopropanoic acid, ethanol, H₂SO₄, reflux | High (not specified) | Classical, widely used, industrially scalable |

| Claisen condensation | 3,4-Dimethoxyacetophenone, diethyl carbonate, NaH, toluene, reflux | ~76 | Well-characterized, chromatographic purification required |

| Photocatalytic synthesis | Organobromides, fac-Ir(ppy)₃, DABCO, blue LED, MeCN, room temp | Variable | Emerging, mild conditions, potential for functionalization |

Detailed Research Findings and Analysis

The Claisen condensation approach is supported by extensive spectral data confirming the structure and purity of the product, including ¹H and ¹³C NMR and mass spectrometry, ensuring reproducibility and reliability.

Industrial esterification methods emphasize continuous flow and catalyst optimization to improve throughput and reduce reaction times without compromising product quality.

Photocatalytic methods, while promising for green chemistry, currently serve more as proof-of-concept and require further adaptation for routine synthesis of this specific compound.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol group.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

Oxidation: Formation of 3-(3,4-dimethoxyphenyl)-3-oxopropanoic acid.

Reduction: Formation of ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate is often utilized as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it suitable for various synthetic pathways:

- Synthesis of Coumarins and Benzofurans : The compound has been employed in the synthesis of coumarin derivatives through acid-mediated reactions. For instance, it can react with phenolic compounds under acidic conditions to yield coumarin derivatives with potential pharmacological properties .

- Morpholine Derivatives : Recent studies have demonstrated its utility in synthesizing polysubstituted morpholines, which are important in medicinal chemistry. The compound serves as a key building block in these synthetic routes .

Biochemical Applications

In biochemical research, this compound is recognized for its role as a substrate for enzyme assays:

- Peroxidase Activity Detection : This compound is used in colorimetric assays to detect peroxidase activity. It reacts with peroxidase enzymes to produce measurable color changes, making it valuable in enzyme-linked immunosorbent assays (ELISA) and other diagnostic applications .

Pharmacological Research

The compound's structure suggests potential biological activity, leading to investigations into its pharmacological properties:

- Cytotoxicity Studies : this compound has been tested for cytotoxic effects against various cancer cell lines. Preliminary results indicate that derivatives of this compound may exhibit significant cytotoxicity against colon, lung, and breast cancer cells .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Chemical Synthesis | Synthesis of Coumarin Derivatives | Effective under acid-mediated conditions |

| Synthesis of Morpholine Derivatives | Key intermediate for polysubstituted morpholines | |

| Biochemical Applications | Substrate for Peroxidase Activity Detection | Used in ELISA and diagnostic assays |

| Pharmacological Research | Cytotoxicity Studies | Significant activity against cancer cell lines |

Case Study 1: Synthesis of Coumarin Derivatives

In a study focusing on the synthesis of coumarin derivatives from this compound, researchers employed HClO4 as a catalyst. The reaction yielded high purity products with notable yields (up to 70% NMR yield) under optimized conditions. This demonstrates the compound's utility in generating bioactive molecules relevant to pharmaceutical development .

Case Study 2: Enzyme Activity Assay

A recent investigation utilized this compound in enzyme assays to measure peroxidase activity. The assay demonstrated a clear colorimetric change correlating with enzyme concentration, highlighting its effectiveness as a substrate in biochemical analyses .

Case Study 3: Cytotoxicity Evaluation

In vitro studies assessed the cytotoxic effects of derivatives synthesized from this compound on various cancer cell lines. Results indicated promising cytotoxic activity, suggesting potential therapeutic applications in oncology .

Mecanismo De Acción

The mechanism of action of Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo chemical transformations that result in the formation of active metabolites. These metabolites can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate vs. Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (MK10)

- Structural Difference : The methoxy groups in MK10 are positioned at the 3,5-positions of the phenyl ring, compared to 3,4-substitution in the target compound.

- In contrast, the 3,4-substitution may improve solubility in polar solvents due to increased dipole interactions .

Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate

- Structural Difference : Methoxy groups at the 2,6-positions introduce steric hindrance near the ketone group.

- Impact : This hindrance reduces reactivity in nucleophilic additions but increases stability under acidic conditions. Predicted properties include a density of 1.136 g/cm³ and a boiling point of 348°C .

Halogen-Substituted Analogs

Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

- Key Features : A single fluorine at the 2-position alters electronic distribution, increasing the compound’s acidity (pKa ≈ 10) .

- Synthesis : Prepared via Claisen condensation with yields comparable to methoxy-substituted analogs (~50–70%) .

Chlorinated Derivatives

Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate

Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate

- Hybrid Structure : Combines methoxy’s electron-donating effects with chlorine’s electron-withdrawing properties. This balance enhances stability while maintaining reactivity in coupling reactions .

Actividad Biológica

Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molar mass of approximately 250.25 g/mol. The compound features a propanoate moiety linked to a 3,4-dimethoxyphenyl group, which significantly influences its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Significant inhibition | |

| Candida albicans | Low to moderate activity |

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties . It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is particularly relevant in conditions like arthritis and inflammatory bowel disease.

Antioxidant Activity

The compound demonstrates significant antioxidant activity , attributed to its ability to scavenge free radicals and chelate metal ions. This property is crucial for mitigating oxidative stress in cells, which is linked to various chronic diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with specific receptors, altering their signaling pathways.

- Induction of Apoptosis : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspases and promoting cell cycle arrest at the G2/M phase.

Study on Anticancer Activity

A recent study evaluated the anticancer potential of this compound against various cancer cell lines. The results indicated that the compound exhibited cytotoxic effects with an IC50 value of approximately 10 µM against HL-60 (human promyelocytic leukemia) cells. Morphological changes consistent with apoptosis were observed, including chromatin condensation and nuclear fragmentation.

Comparison with Related Compounds

Comparative studies with similar compounds have highlighted differences in biological activity based on structural variations. For example:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 10 | Anticancer |

| Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | 15 | Anticancer |

| Ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate | >20 | Lower anticancer activity |

Q & A

Q. Critical Parameters :

- Catalyst : NaH or K₂CO₃ (base) vs. H₂SO₄ (acid). Base catalysis minimizes side reactions but requires anhydrous conditions .

- Solvent : THF or DMF enhances solubility of aromatic intermediates.

- Temperature : Reflux (80°C) accelerates reaction kinetics but risks decomposition above 100°C.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.